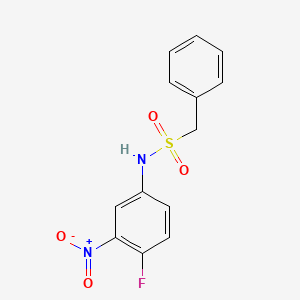

N-(4-fluoro-3-nitrophenyl)-1-phenylmethanesulfonamide

Description

N-(4-Fluoro-3-nitrophenyl)-1-phenylmethanesulfonamide is a sulfonamide derivative characterized by a phenylmethanesulfonyl group attached to a 4-fluoro-3-nitrophenylamine scaffold. The compound’s structure includes a nitro group (-NO₂) at the 3-position and a fluorine atom at the 4-position of the aromatic ring, which confer electron-withdrawing properties. The sulfonamide moiety (-SO₂NH-) is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase, penicillin-binding proteins) .

The compound’s molecular formula is C₁₃H₁₀FN₂O₄S, with a molecular weight of 324.3 g/mol. Its structural features, including the aromatic fluorine and nitro groups, make it a candidate for studies in antibacterial and anticancer drug development. However, its exact pharmacological profile remains less explored compared to structurally related analogs.

Properties

IUPAC Name |

N-(4-fluoro-3-nitrophenyl)-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O4S/c14-12-7-6-11(8-13(12)16(17)18)15-21(19,20)9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQWIZXQTBXFJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-nitrophenyl)-1-phenylmethanesulfonamide typically involves the reaction of 4-fluoro-3-nitroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

- Dissolve 4-fluoro-3-nitroaniline in a suitable solvent like dichloromethane.

- Add benzenesulfonyl chloride dropwise to the solution while maintaining the temperature below 10°C.

- Add a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

- Stir the reaction mixture for several hours at room temperature.

- Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-nitrophenyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The sulfonamide group can be oxidized to sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.

Nucleophiles for Substitution: Amines, thiols.

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products Formed

Reduction: Formation of N-(4-fluoro-3-aminophenyl)-1-phenylmethanesulfonamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of sulfone derivatives.

Scientific Research Applications

N-(4-fluoro-3-nitrophenyl)-1-phenylmethanesulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.

Bioconjugation: It can be employed in the immobilization of biomolecules onto polymer surfaces for biochemical assays and diagnostics.

Antibacterial Research: Derivatives of this compound have shown potential antibacterial activity against pathogens like Klebsiella pneumoniae.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, the compound may inhibit the function of penicillin-binding proteins, leading to cell lysis and bacterial death . The presence of the fluoro and nitro groups enhances its binding affinity and specificity towards the target enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-fluoro-3-nitrophenyl)-1-phenylmethanesulfonamide with structurally and functionally related sulfonamides and acetamides. Key parameters include bioactivity , synthetic routes , and physicochemical properties .

Structural Analogs and Bioactivity

2.1.1 (E)-N-(4-Fluoro-3-Nitrophenyl)-2-(2′,4′,6′-Trimethoxyphenyl)ethanesulfonamide (Compound 6z)

- Structure : Similar sulfonamide core but with a trimethoxyphenyl-ethene substituent.

- Bioactivity : Exhibits moderate antiproliferative activity in cancer cell lines (IC₅₀ ~10 µM). The trimethoxy group enhances membrane permeability but reduces solubility .

- Synthesis: Prepared via a Knoevenagel condensation between 2-(N-(4-fluoro-3-nitrophenyl)sulfamoyl)acetic acid and 2,4,6-trimethoxybenzaldehyde (49% yield) .

2.1.2 2-Chloro-N-(4-Fluoro-3-Nitrophenyl)acetamide (A2)

- Structure : Acetamide analog with a chloro substituent instead of the sulfonamide group.

- Bioactivity : Demonstrates antibacterial activity against Klebsiella pneumoniae (MIC = 512 µg/mL). The chloro atom enhances binding to penicillin-binding proteins (PBPs) via hydrophobic interactions .

- Comparison : The sulfonamide group in the target compound may improve hydrogen-bonding interactions with enzymes compared to A2’s acetamide group.

2.1.3 N-{3-[2-Chloro-3-(Trifluoromethyl)Phenoxy]Phenyl}-1-Phenylmethanesulfonamide (Compound 9)

- Structure: Features a trifluoromethyl and chloro-substituted phenoxy group.

- Bioactivity: Not explicitly reported, but the trifluoromethyl group likely enhances metabolic stability and lipophilicity .

- Synthesis : Prepared using 1-phenylmethanesulfonyl chloride and a substituted aniline precursor (purity >96%) .

Physicochemical and Pharmacokinetic Properties

- Key Observations :

Research Findings and Implications

Bioactivity : The target compound’s sulfonamide group may enhance enzyme-targeting specificity compared to acetamide analogs like A2. However, its nitro group could limit metabolic stability.

Drug-Likeness : Meets criteria for oral bioavailability (rotatable bonds ≤10, polar surface area ≤140 Ų) but requires optimization of LogP for improved solubility .

Synthetic Feasibility : Scalable via established sulfonylation protocols, though yields may vary with substituent bulk.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.